molecular formula C14H16N2O4S B086853 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid CAS No. 135-05-7

5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid

Cat. No. B086853
CAS RN: 135-05-7
M. Wt: 308.35 g/mol
InChI Key: YRLCWCSMBOVTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, also known as AEABS, is a chemical compound that has been extensively studied for its potential use in scientific research. AEABS is a sulfonic acid derivative that contains an amino group and an ethoxy group on its aromatic ring. This compound has several applications in biochemical and physiological research, including its use as a fluorescent probe, a pH indicator, and a labeling reagent.

Mechanism Of Action

The mechanism of action of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid is based on its ability to undergo a reversible conformational change in response to changes in pH and ion concentration. This conformational change results in a shift in the absorption and emission spectra of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, making it a useful tool for detecting changes in these parameters.

Biochemical And Physiological Effects

5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid has been shown to have minimal cytotoxicity and is well-tolerated by cells and tissues. This makes it an ideal tool for studying the biochemical and physiological effects of various compounds and conditions on living systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid in lab experiments is its high sensitivity and specificity for detecting changes in pH and ion concentration. Additionally, 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid is relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid in lab experiments. For example, 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid is sensitive to changes in temperature and can be affected by the presence of other compounds in the experimental system. Additionally, 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid may not be suitable for all types of experiments, and researchers should carefully consider its limitations before using it in their studies.

Future Directions

There are several potential future directions for research involving 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid. One area of interest is the development of new applications for this compound, such as its use in imaging and diagnostic technologies. Additionally, researchers may explore new synthesis methods for 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid that can improve its efficiency and purity. Finally, further studies may be conducted to better understand the mechanisms of action and physiological effects of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, which could lead to new insights into biological processes and disease mechanisms.

Synthesis Methods

The synthesis of 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid involves the reaction of 2-ethoxyaniline with 5-nitro-2-(sulfonamido)benzoic acid, followed by reduction of the nitro group to an amino group. The resulting product is then sulfonated to form 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid. This synthesis method has been optimized to produce high yields of pure 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid, making it an efficient way to obtain this compound for research purposes.

Scientific Research Applications

5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid has been used in a variety of scientific research applications, including its use as a fluorescent probe for detecting changes in pH and ion concentration. 5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid has also been used as a labeling reagent for proteins and other biomolecules, allowing researchers to track the movement and interactions of these molecules within cells and tissues.

properties

CAS RN

135-05-7

Product Name

5-Amino-2-(2-ethoxyanilino)benzenesulfonic acid

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

5-amino-2-(2-ethoxyanilino)benzenesulfonic acid

InChI

InChI=1S/C14H16N2O4S/c1-2-20-13-6-4-3-5-11(13)16-12-8-7-10(15)9-14(12)21(17,18)19/h3-9,16H,2,15H2,1H3,(H,17,18,19)

InChI Key

YRLCWCSMBOVTJM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O

Other CAS RN

135-05-7

Origin of Product

United States

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